
6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 6-fluoro-3-methylquinoline with hydrazine hydrate under controlled conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride can be compared with other similar compounds, such as:
6-Fluoro-2-methylquinoline: This compound shares a similar quinoline structure but lacks the hydrazino group, resulting in different chemical properties and reactivity.
6-Fluoro-4-hydroxy-2-methylquinoline: This compound has a hydroxyl group instead of a hydrazino group, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C10H11ClFN3 |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
(6-fluoro-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
PUPBLPYEPHMONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)N=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




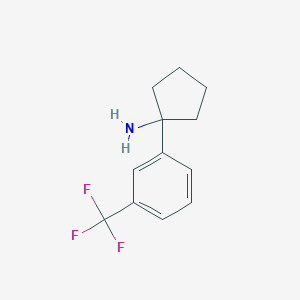
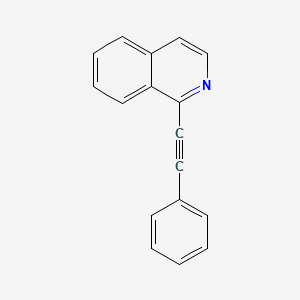

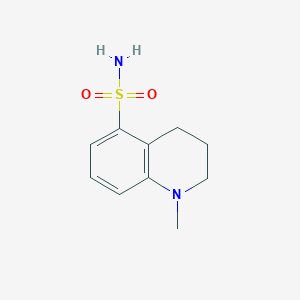
![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)


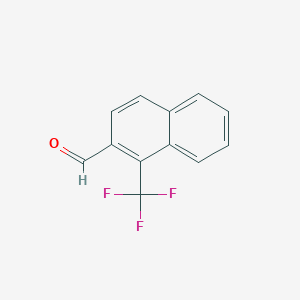
![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11880446.png)
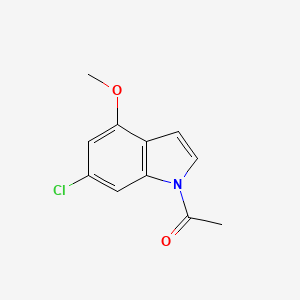
![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)
